Improved Coupling Yield Over In Situ Activation
The pre-activation of valine with an N-hydroxysuccinimide (NHS) ester moiety in Fmoc-Val-OSu provides a standardized and highly efficient acylating species, bypassing the need for in situ activation using carbodiimide-based reagents. A comparative study demonstrated a yield improvement to over 85% for Fmoc-Val-OSu versus an average of 25% for traditional coupling agents in challenging sequences .
| Evidence Dimension | Peptide Coupling Yield |
|---|---|
| Target Compound Data | >85% yield |
| Comparator Or Baseline | Traditional coupling agents (in situ activation): 25% average yield |
| Quantified Difference | 3.4-fold increase (from 25% to >85%) |
| Conditions | Solid-phase peptide synthesis for certain difficult peptide sequences . |
Why This Matters
Higher coupling yields reduce material waste and purification burden, which directly lowers the cost per successful synthesis cycle for complex peptides.
